Cas no 125552-56-9 (tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate)

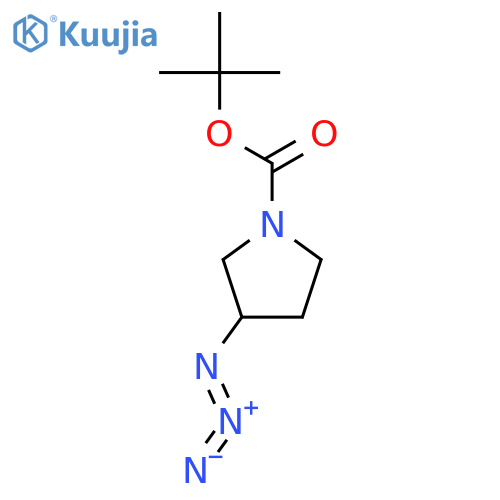

125552-56-9 structure

商品名:tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate

CAS番号:125552-56-9

MF:C9H16N4O2

メガワット:212.248941421509

MDL:MFCD29047251

CID:1221771

PubChem ID:14041198

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Pyrrolidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester, (3S)-

- N- (tert-butoxy carbonyl)-3S-azido pyrrolidine

- N-BOC-3(R)-AZIDOPYRROLIDINE(INVERTED)

- tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate

- (3S)-1-Boc-3-azido-pyrrolidine

- 1,1-Dimethylethyl (3S)-3-azidopyrrolidine-1-carboxylate

- SCHEMBL13539594

- EN300-246279

- 125552-56-9

- BRNQETRAMMATCR-ZETCQYMHSA-N

- F80798

-

- MDL: MFCD29047251

- インチ: InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3/t7-/m0/s1

- InChIKey: BRNQETRAMMATCR-ZETCQYMHSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 212.12700

- どういたいしつりょう: 212.12732577g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.9Ų

じっけんとくせい

- PSA: 79.29000

- LogP: 1.69676

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM468376-1g |

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate |

125552-56-9 | 95%+ | 1g |

$296 | 2023-01-02 | |

| Chemenu | CM468376-5g |

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate |

125552-56-9 | 95%+ | 5g |

$873 | 2023-01-02 | |

| Enamine | EN300-246279-0.05g |

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate |

125552-56-9 | 95% | 0.05g |

$232.0 | 2024-06-19 | |

| Enamine | EN300-246279-1g |

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate |

125552-56-9 | 95% | 1g |

$999.0 | 2023-09-15 | |

| Aaron | AR01C1WF-250mg |

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate |

125552-56-9 | 97% | 250mg |

$163.00 | 2025-02-11 | |

| 1PlusChem | 1P01C1O3-250mg |

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate |

125552-56-9 | 97% | 250mg |

$149.00 | 2024-07-09 | |

| 1PlusChem | 1P01C1O3-500mg |

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate |

125552-56-9 | 97% | 500mg |

$213.00 | 2024-07-09 | |

| Enamine | EN300-246279-0.5g |

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate |

125552-56-9 | 95% | 0.5g |

$780.0 | 2024-06-19 | |

| Enamine | EN300-246279-0.25g |

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate |

125552-56-9 | 95% | 0.25g |

$494.0 | 2024-06-19 | |

| Enamine | EN300-246279-10.0g |

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate |

125552-56-9 | 95% | 10.0g |

$4299.0 | 2024-06-19 |

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate 関連文献

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

125552-56-9 (tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate) 関連製品

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量